Cyclopentyluracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59967-83-8 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1 |

InChI Key |

XCUVKEVNSATDTD-GCXDCGAKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=O)NC2=O)O)O)CO |

Canonical SMILES |

C1C(C(C(C1N2C=CC(=O)NC2=O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyluracil: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

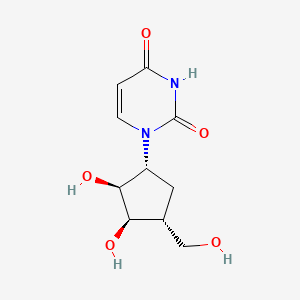

Cyclopentyluracil, a carbocyclic analog of the pyrimidine nucleoside uridine, represents a class of molecules with significant potential in antiviral and anticancer research. By replacing the ribose sugar moiety with a cyclopentyl ring, these analogs often exhibit enhanced metabolic stability. This technical guide provides a comprehensive overview of the core properties, structure, and generalized synthesis and characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates known information for the compound and draws upon established methodologies for closely related pyrimidine nucleoside analogs to provide a foundational resource for researchers.

Core Properties and Structure

This compound, systematically named 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione, is a derivative of uracil featuring a cyclopentane ring in place of the typical ribose or deoxyribose sugar.[1] This structural modification is a key feature of carbocyclic nucleoside analogs, which are designed to mimic natural nucleosides while resisting enzymatic degradation.

Chemical Structure

The chemical structure of this compound is characterized by a uracil base attached to a substituted cyclopentyl ring.

IUPAC Name: 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione[1]

SMILES: C1--INVALID-LINK--NC2=O)O)O">C@@HCO[1]

Chemical Formula: C₁₀H₁₄N₂O₅[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 242.23 g/mol | [1] |

| Monoisotopic Mass | 242.09027155 Da | |

| Topological Polar Surface Area | 110 Ų | |

| XLogP3 (Computed) | -2.1 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to have moderate solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, the following sections provide generalized methodologies based on the synthesis and analysis of structurally similar pyrimidine and carbocyclic nucleoside analogs.

Synthesis of 1-Cyclopentyluracil (General Approach)

The synthesis of 1-cyclopentyluracil would likely follow a convergent synthesis strategy, involving the preparation of a suitably protected cyclopentylamine derivative and its subsequent coupling with a uracil precursor. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 1-Cyclopentyluracil

Caption: Generalized synthetic workflow for 1-Cyclopentyluracil.

Step 1: Synthesis of a Protected Cyclopentylamine Intermediate A suitable cyclopentene derivative would undergo stereoselective dihydroxylation, followed by protection of the hydroxyl groups (e.g., as acetonides or silyl ethers). A leaving group would then be introduced at the desired position for subsequent nucleophilic substitution with an azide source. Finally, reduction of the azide would yield the protected cyclopentylamine.

Step 2: Coupling with a Uracil Moiety The protected cyclopentylamine would be coupled with a protected uracil derivative, often activated at the N1 position. This coupling is typically achieved using methods like the Mitsunobu reaction or by activating the uracil with a silylating agent (e.g., HMDS) followed by reaction with the cyclopentyl precursor.

Step 3: Deprotection and Purification The protecting groups on the cyclopentyl ring and potentially on the uracil moiety would be removed under appropriate acidic or basic conditions. The final product, 1-cyclopentyluracil, would then be purified using techniques such as column chromatography and/or recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would involve a combination of spectroscopic and chromatographic techniques.

Workflow for Analytical Characterization

Caption: Standard workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the uracil ring protons, the protons on the cyclopentyl ring, and the hydroxyl and hydroxymethyl protons.

-

¹³C NMR: Would be used to identify all the carbon atoms in the molecule, including the carbonyl carbons of the uracil ring and the carbons of the cyclopentyl moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₄N₂O₅).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be utilized to assess the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, with UV detection at a wavelength corresponding to the absorbance maximum of the uracil chromophore (around 260 nm).

Biological Activity and Mechanism of Action

As a carbocyclic pyrimidine nucleoside analog, this compound is anticipated to exhibit biological activity by acting as an antimetabolite. While specific studies on this compound are limited, the general mechanism of action for this class of compounds is well-established.

Potential Antiviral and Cytostatic Activity

Carbocyclic nucleoside analogs are known to possess antiviral and cytostatic (growth-inhibiting) properties. These activities stem from their ability to be recognized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis. For instance, related cyclopentenylcytosine has demonstrated broad-spectrum antiviral activity. It is plausible that this compound could be investigated for activity against various DNA and RNA viruses, as well as for its potential to inhibit the proliferation of cancer cell lines.

Generalized Mechanism of Action

The mechanism of action of pyrimidine nucleoside analogs typically involves intracellular phosphorylation to the corresponding mono-, di-, and triphosphates by cellular kinases. The triphosphate form can then act as a competitive inhibitor or an alternative substrate for DNA and/or RNA polymerases, leading to the termination of the growing nucleic acid chain or the incorporation of a dysfunctional nucleotide, ultimately disrupting replication and transcription.

Signaling Pathway: Inhibition of Nucleic Acid Synthesis

References

An In-Depth Technical Guide to the Discovery and History of Cyclopentyluracil and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of cyclopentyluracil and its closely related, potent antiviral analog, cyclopentenylcytosine (CPE-C). While information specifically on this compound is limited, this guide leverages the extensive research on CPE-C to infer the potential therapeutic relevance and research directions for related carbocyclic nucleosides. The document details the synthetic origins, broad-spectrum antiviral activity, and the molecular pathway of CTP synthetase inhibition. Included are structured data tables for quantitative comparison, detailed experimental protocols for key assays, and explanatory diagrams to illustrate complex biological and experimental workflows.

Introduction: The Quest for Potent Antiviral Agents

The development of effective antiviral therapies remains a critical challenge in modern medicine. Nucleoside analogs have historically been a cornerstone of antiviral drug discovery, effectively inhibiting viral replication by interfering with nucleic acid synthesis. Carbocyclic nucleosides, in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, represent a significant class of these analogs. This structural modification confers resistance to enzymatic degradation by phosphorylases, thereby increasing their metabolic stability and potential for sustained therapeutic effect.

This guide focuses on this compound and, more extensively, its analog cyclopentenylcytosine (CPE-C), a compound that has demonstrated significant broad-spectrum antiviral and antitumor properties.[1][2][3] CPE-C is a synthetic pyrimidine analogue of the naturally occurring carbocyclic nucleoside, neplanocin A.[1] The presence of the double bond in the cyclopentene ring of CPE-C is crucial for its enhanced biological activity compared to its saturated counterpart, cyclopentylcytosine (carbodine, C-Cyd).[4] This suggests that the conformational rigidity imparted by the double bond is a key determinant of its potent inhibitory effects.

Discovery and Synthesis

The exploration of carbocyclic nucleosides was driven by the need for more stable and potent antiviral agents. Cyclopentenylcytosine was synthesized as a pyrimidine analogue of neplanocin A, a naturally occurring carbocyclic adenosine analog with significant biological activity.

Representative Synthetic Protocol: Synthesis of a Carbocyclic Uracil Analog

The following is a generalized protocol for the synthesis of a carbocyclic uracil derivative, based on established methods for similar compounds.

Objective: To synthesize a carbocyclic analog of uracil.

Materials:

-

Optically active cyclopentenylamine intermediate

-

Uracil derivative (e.g., with a leaving group)

-

Coupling reagents

-

Solvents (e.g., DMF, DMSO)

-

Purification materials (e.g., silica gel for chromatography)

Methodology:

-

Activation of the Pyrimidine Base: The uracil moiety is typically activated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and reactivity.

-

Coupling Reaction: The protected cyclopentylamine derivative is coupled with the activated uracil base in an appropriate solvent. This reaction is often catalyzed by a Lewis acid.

-

Deprotection: The protecting groups on the cyclopentane ring and the uracil base are removed using standard deprotection protocols (e.g., acid or fluoride-mediated deprotection).

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to yield the pure carbocyclic uracil analog.

Mechanism of Action: Inhibition of CTP Synthetase

The primary molecular target for the antiviral and cytocidal activity of cyclopentenylcytosine is CTP (cytidine triphosphate) synthetase. This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides, the ATP-dependent conversion of UTP (uridine triphosphate) to CTP. CTP is an essential precursor for the synthesis of DNA and RNA, as well as for the biosynthesis of phospholipids.

The active form of CPE-C is its triphosphate metabolite, CPE-C triphosphate. This metabolite acts as a potent inhibitor of CTP synthetase. By inhibiting this crucial enzyme, CPE-C depletes the intracellular pool of CTP, thereby halting the synthesis of viral nucleic acids and leading to the cessation of viral replication. The antiviral effects of CPE-C can be reversed by the addition of cytidine, further confirming that its mechanism of action is the inhibition of CTP synthesis.

Signaling Pathway of CTP Synthetase Inhibition

The following diagram illustrates the mechanism of CTP synthetase inhibition by cyclopentenylcytosine.

Caption: CTP Synthetase Inhibition by CPE-C.

Biological Activity

Cyclopentenylcytosine has demonstrated a broad spectrum of antiviral activity against a variety of DNA and RNA viruses. Its potency is significantly greater than its saturated analog, cyclopentylcytosine, highlighting the importance of the cyclopentene ring's double bond for its biological function.

Antiviral Activity

CPE-C has shown potent in vitro activity against several viruses, including:

-

DNA Viruses: Herpes simplex virus (HSV-1 and HSV-2, including thymidine kinase-deficient strains), vaccinia virus, cytomegalovirus (CMV), and varicella-zoster virus (VZV).

-

RNA Viruses: Influenza virus, vesicular stomatitis virus (VSV), Japanese encephalitis virus, and Punta Toro virus.

Recent studies have also demonstrated its potent in vitro activity against multiple adenovirus types that are common causes of ocular infections.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of Cyclopentenylcytosine (CPE-C) against various adenovirus types.

| Virus Type | Cell Line | EC50 (µg/mL) | Reference |

| Adenovirus Type 2 | A549 | 0.03 | |

| Adenovirus Type 3 | A549 | 0.04 | |

| Adenovirus Type 4 | A549 | 0.059 | |

| Adenovirus Type 5 | A549 | 0.04 | |

| Adenovirus Type 7 | A549 | 0.05 | |

| Adenovirus Type 8 | A549 | 0.03 | |

| Adenovirus Type 19 | A549 | 0.03 | |

| Adenovirus Type 37 | A549 | 0.04 | |

| Adenovirus Type 64 | A549 | 0.04 |

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%.

Cytocidal Activity

In addition to its antiviral effects, CPE-C also exhibits potent cytocidal (cell-killing) activity against a number of tumor cell lines. This activity is also attributed to the inhibition of CTP synthetase, leading to the depletion of CTP pools necessary for the rapid proliferation of cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of carbocyclic nucleosides.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Objective: To determine the 50% effective concentration (EC50) of a test compound against a specific virus.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., A549 cells) in multi-well plates.

-

Virus stock with a known titer (plaque-forming units/mL).

-

Test compound serially diluted in culture medium.

-

Semi-solid overlay medium (e.g., agarose or methylcellulose in culture medium).

-

Staining solution (e.g., crystal violet).

-

Phosphate-buffered saline (PBS).

Methodology:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound in serum-free culture medium.

-

Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (e.g., 50-100 PFU/well).

-

Treatment: Immediately after infection, add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Aspirate the virus-compound mixture and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Aspirate the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Plaque Counting: Wash the plates to remove excess stain. Plaques will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Plaque Reduction Assay

References

- 1. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopentenylcytosine (CPE-C): In Vitro and In Vivo Evaluation as an Antiviral against Adenoviral Ocular Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopentyluracil: A Carbocyclic Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cyclopentyluracil, a carbocyclic nucleoside analogue. This document details the synthetic pathways, experimental protocols, and relevant biological activities, offering valuable insights for researchers in medicinal chemistry and drug development.

Carbocyclic nucleosides are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene group. This structural modification confers increased metabolic stability by rendering them resistant to cleavage by phosphorylases, while often retaining the biological activity of their parent nucleosides. This compound, a carbocyclic analogue of uridine, represents an interesting target for antiviral and cytostatic drug discovery.

Synthetic Strategy

The primary synthetic approach to this compound with the desired (1R,2S,3R,4R) stereochemistry hinges on the construction of the uracil base onto a pre-formed, stereochemically defined aminocyclopentanepolyol. The key starting material for this synthesis is the chiral intermediate, (-)-(1R,2S,3R,4R)-4-amino-2,3-dihydroxy-1-hydroxymethyl cyclopentane.

The general synthetic workflow can be visualized as a two-stage process:

-

Synthesis of the Cyclopentylamine Intermediate: This crucial step establishes the correct stereochemistry of the carbocyclic ring.

-

Uracil Ring Formation: The pyrimidine ring is constructed onto the primary amine of the cyclopentylamine intermediate.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is not extensively documented in readily accessible literature, a general and plausible methodology can be derived from the synthesis of analogous carbocyclic nucleosides. The following protocol is a representative example based on established chemical transformations.

Synthesis of the Carbocyclic Uridine Analogue

The construction of the uracil ring onto the chiral aminocyclopentanepolyol can be achieved through a well-established procedure involving reaction with an acryloyl isocyanate followed by acid-catalyzed cyclization.

Step 1: Reaction with 3-Ethoxyacryloyl isocyanate

The aminocyclopentanepolyol intermediate is reacted with 3-ethoxyacryloyl isocyanate to form a urea derivative.

-

Reagents:

-

(-)-(1R,2S,3R,4R)-4-amino-2,3-dihydroxy-1-hydroxymethyl cyclopentane

-

3-Ethoxyacryloyl isocyanate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

-

Procedure:

-

The aminocyclopentanepolyol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to 0 °C.

-

A solution of 3-ethoxyacryloyl isocyanate in the same solvent is added dropwise to the cooled solution of the amine.

-

The reaction mixture is stirred at room temperature for a specified time (typically monitored by Thin Layer Chromatography, TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude urea intermediate.

-

Step 2: Cyclization to form this compound

The crude urea intermediate is then subjected to acid-catalyzed cyclization to form the final pyrimidine-2,4-dione ring.

-

Reagents:

-

Crude urea intermediate from Step 1

-

Aqueous acid (e.g., 2N Sulfuric Acid)

-

-

Procedure:

-

The crude urea derivative is dissolved in the aqueous acid solution.

-

The mixture is heated at reflux for a period determined by TLC monitoring.

-

After cooling, the reaction mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., Ethyl Acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative data for analogous carbocyclic uridine derivatives. This data is intended to provide a general understanding of the expected outcomes.

Table 1: Representative Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Urea Formation | Aminocyclopentanepolyol, 3-Ethoxyacryloyl isocyanate | Dichloromethane | 0 to RT | 2 - 4 | 85 - 95 |

| 2 | Cyclization | Urea intermediate, 2N H₂SO₄ | Water | Reflux | 1 - 2 | 70 - 85 |

Table 2: Representative Spectroscopic Data for a Carbocyclic Uridine Analogue

| Technique | Data |

| ¹H NMR | Characteristic signals for the cyclopentyl ring protons, the hydroxymethyl group, the uracil ring protons (H-5 and H-6), and the hydroxyl protons. |

| ¹³C NMR | Resonances corresponding to the carbons of the cyclopentyl ring, the hydroxymethyl group, and the uracil ring (C-2, C-4, C-5, C-6). |

| Mass Spec (HRMS) | Calculated and found m/z values for the molecular ion [M+H]⁺, confirming the elemental composition. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H (hydroxyls), N-H (amide), C=O (carbonyls), and C=C (alkene) functional groups. |

Biological Activity

Carbocyclic nucleosides are known for their potential as antiviral and anticancer agents. The biological activity of this compound is anticipated to be related to the inhibition of nucleotide metabolism, a pathway often targeted in antiviral and chemotherapy.

Putative Mechanism of Action: Inhibition of CTP Synthetase

A plausible mechanism of action for this compound, similar to its cytidine analogue, involves the inhibition of CTP synthetase. This enzyme catalyzes the amination of UTP to CTP, a crucial step in the de novo synthesis of pyrimidine nucleotides. Inhibition of this enzyme would lead to a depletion of the CTP pool, thereby hindering DNA and RNA synthesis and ultimately inhibiting cell proliferation and viral replication.

Figure 2: Proposed mechanism of action of this compound via inhibition of CTP Synthetase.

Antiviral and Cytostatic Activity

Table 3: Anticipated Biological Activity Profile of this compound

| Activity Type | Target Viruses / Cell Lines | Expected Potency (IC₅₀/EC₅₀) |

| Antiviral | Herpes Simplex Virus (HSV), Influenza Virus, other RNA/DNA viruses | To be determined |

| Cytostatic | Various cancer cell lines (e.g., Leukemia, Cervical Cancer) | To be determined |

Further biological evaluation is required to fully elucidate the antiviral spectrum and cytostatic potency of this compound. This would involve in vitro assays against a panel of viruses and cancer cell lines to determine its efficacy and selectivity.

Cyclopentyluracil: A Technical Whitepaper on a Putative Antiviral Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of Cyclopentyluracil is limited in publicly available literature. This document provides an in-depth analysis of the well-established mechanism of a closely related and structurally similar compound, Cyclopentenylcytosine (CPE-C), as a theoretical framework for the potential action of this compound. The primary proposed mechanism is the inhibition of CTP synthetase, a critical enzyme in nucleotide metabolism.

Executive Summary

This compound belongs to the family of carbocyclic nucleoside analogues, a class of compounds with demonstrated antiviral and antitumor properties. While specific research on this compound's mechanism of action is not extensively documented, the closely related compound, Cyclopentenylcytosine (CPE-C), offers a robust model for its potential biological activity. The primary theory posits that these compounds act as potent inhibitors of CTP synthetase, an essential enzyme for the de novo synthesis of pyrimidine nucleotides. By disrupting the intracellular pool of cytidine triphosphate (CTP), these molecules can effectively halt viral replication, which is highly dependent on the availability of host cell nucleotides. This whitepaper will delineate the theoretical mechanism of CTP synthetase inhibition, present relevant quantitative data from studies on CPE-C, detail experimental protocols for assessing antiviral efficacy, and provide visual representations of the key pathways and workflows.

The CTP Synthetase Inhibition Theory

The central hypothesis for the mechanism of action of cyclopentyl nucleoside analogues like this compound and CPE-C is the targeted inhibition of CTP synthetase.[1] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), a fundamental step in the synthesis of nucleic acids.

The proposed sequence of events is as follows:

-

Cellular Uptake and Phosphorylation: this compound, upon entering a host cell, is anticipated to be phosphorylated by cellular kinases to its triphosphate form. In the case of CPE-C, it is first phosphorylated by uridine-cytidine kinase.[2]

-

Enzyme Inhibition: The triphosphate metabolite of the cyclopentyl nucleoside analogue then acts as an inhibitor of CTP synthetase. For CPE-C, its triphosphate form has been shown to be a potent inhibitor of bovine CTP synthetase.[2]

-

Depletion of CTP Pools: Inhibition of CTP synthetase leads to a significant decrease in the intracellular concentration of CTP.[3][4]

-

Inhibition of Viral Replication: Viruses, being obligate intracellular parasites, rely on the host cell's machinery and nucleotide pools for the replication of their genetic material (DNA or RNA). The depletion of CTP severely hampers the synthesis of viral nucleic acids, thereby arresting viral proliferation.

This mechanism provides a broad-spectrum antiviral potential, as the target is a host cell enzyme crucial for the replication of a wide range of viruses.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from in vitro studies on Cyclopentenylcytosine (CPE-C), which serves as a proxy for the potential activity of this compound.

| Compound | Parameter | Value | Enzyme/Cell Line | Reference |

| CPE-C Triphosphate | IC50 | 6 µM | Bovine CTP Synthetase | |

| CPE-C | Ki | 144 ± 14 µM | L1210 Uridine-Cytidine Kinase (competitive with cytidine) | |

| CPE-C | Apparent Km | 196 ± 9 µM | L1210 Uridine-Cytidine Kinase | |

| CPE-C | CTP Depletion | 77% at 2.5 µM | Acute Non-Lymphocytic Leukaemia (ANLL) Cells | |

| CPE-C | CTP Depletion | 41 ± 20% at 0.63 µM | Acute Lymphocytic Leukaemia (ALL) Cells |

Key Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves a series of in vitro assays. A cornerstone of this evaluation is the plaque reduction assay.

Plaque Reduction Assay

This assay is a fundamental method in virology to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Compound Preparation: A range of concentrations of the test compound (e.g., this compound) is prepared by serial dilution.

-

Infection: The cell monolayers are infected with a known amount of virus in the presence of the various concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubation: The plates are incubated to allow for viral entry and replication.

-

Overlay: The cells are covered with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death, known as plaques.

-

Plaque Visualization: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear, unstained areas against a background of stained, healthy cells.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway of CTP Synthetase Inhibition

Caption: Proposed mechanism of this compound via CTP synthetase inhibition.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow of a plaque reduction assay for antiviral testing.

References

- 1. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenyl cytosine inhibits cytidine triphosphate synthetase in paediatric acute non-lymphocytic leukaemia: a promising target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibition of cytidine triphosphate synthetase activity by cyclopentenyl cytosine in paediatric acute lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentyluracil: Uncharted Territory in Therapeutic Target Identification

Despite extensive investigation into the broader class of pyrimidine analogues, specific therapeutic targets for Cyclopentyluracil remain largely undefined in publicly available scientific literature. As a carbocyclic analogue of uridine, its potential mechanism of action is hypothesized to align with other nucleoside analogues, primarily in the realms of antiviral and anticancer research. However, a detailed molecular understanding, supported by quantitative data and specific experimental validation for this compound, is not yet established.

This compound belongs to a class of compounds known as carbocyclic nucleoside analogues. Generally, these compounds mimic natural nucleosides and can interfere with cellular processes that involve DNA and RNA synthesis. The primary mechanism of action for many nucleoside analogues involves intracellular phosphorylation to their triphosphate form. These active metabolites can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and the inhibition of replication. This mechanism is a cornerstone of many antiviral and anticancer therapies.

While this general mechanism provides a theoretical framework for the action of this compound, the specifics of its interactions with cellular machinery are not well-documented. Research into similar molecules, such as other 1-cyclopentyl-5-substituted pyrimidines and carbocyclic uridine analogues, has pointed towards a range of potential therapeutic applications. For instance, various pyrimidine derivatives have been investigated as inhibitors of key cellular signaling molecules, including:

-

Viral Polymerases: Nucleoside analogues are a well-established class of antiviral drugs that target viral RNA or DNA polymerases, effectively halting viral replication.

-

Kinases: Certain cyclopentyl-pyrimidine derivatives have been explored as inhibitors of protein kinases, such as Insulin-like Growth Factor-1 Receptor (IGF-1R), Cyclin-Dependent Kinase 4 (CDK4), and AMP-related protein kinase 5 (ARK5). These kinases are often implicated in cancer cell proliferation and survival.

The absence of specific studies on this compound means that there is no available quantitative data, such as half-maximal inhibitory concentrations (IC50) or binding affinities (Ki), to characterize its potency against any particular target. Furthermore, detailed experimental protocols for synthesizing and testing this compound, as well as elucidating its specific mechanism of action, are not described in the current body of scientific literature.

Consequently, it is not possible to construct the detailed signaling pathways, experimental workflows, or logical relationships with the level of certainty required for an in-depth technical guide. The development of such a resource would be contingent on future preclinical and clinical research focused specifically on this compound.

In Silico Modeling of Cyclopentyluracil Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyluracil (CPU), a notable nucleoside analog, presents significant therapeutic potential, primarily through its interaction with key enzymes in the pyrimidine salvage pathway. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interactions with its primary molecular targets: uridine-cytidine kinase (UCK) and uridine phosphorylase (UPase). By leveraging computational methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, researchers can elucidate the binding modes, predict binding affinities, and understand the structural determinants of CPU's inhibitory activity. This guide outlines detailed hypothetical experimental protocols for these in silico techniques, presents simulated quantitative data in structured tables, and visualizes the relevant biological pathways and computational workflows using Graphviz diagrams. The insights generated from these computational models are instrumental in the rational design of more potent and selective CPU derivatives for therapeutic applications, including antiviral and anticancer therapies.

Introduction

This compound (CPU) is a synthetic nucleoside analog characterized by a cyclopentane ring in place of the ribose sugar found in natural uridine. This structural modification confers unique physicochemical properties that influence its interaction with biological targets. The primary mechanism of action for many nucleoside analogs involves the modulation of nucleotide metabolism. In silico modeling offers a powerful, cost-effective, and time-efficient approach to study these interactions at a molecular level, providing critical insights for drug discovery and development.

The principal targets of this compound are anticipated to be uridine-cytidine kinase (UCK) and uridine phosphorylase (UPase), enzymes pivotal to the pyrimidine salvage pathway. Inhibition of these enzymes can disrupt the supply of nucleotides necessary for DNA and RNA synthesis, a strategy widely exploited in antiviral and anticancer therapies. This guide details the computational approaches to model and analyze the interactions of CPU with these targets.

Molecular Targets and Biological Pathways

Uridine-Cytidine Kinase (UCK)

Uridine-cytidine kinase is a key enzyme that catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates.[1] There are two main isoforms, UCK1 and UCK2. UCK2 is often overexpressed in tumor cells, making it an attractive target for cancer chemotherapy.[1] Inhibition of UCK can lead to the depletion of the pyrimidine nucleotide pool, thereby inhibiting cell proliferation.

Uridine Phosphorylase (UPase)

Uridine phosphorylase is another crucial enzyme in the pyrimidine salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2] Elevated levels of UPase have been observed in various tumor tissues.[2] Inhibitors of UPase can increase intracellular and plasma concentrations of uridine, which can be beneficial in certain therapeutic contexts, such as mitigating the toxicity of some chemotherapeutic agents.[3]

Signaling Pathways

The inhibition of UCK and UPase by this compound directly impacts the pyrimidine salvage pathway. This disruption can have downstream effects on various cellular processes that are dependent on a steady supply of nucleotides, including DNA replication and repair, and RNA synthesis. Consequently, this can lead to cell cycle arrest and apoptosis. Furthermore, alterations in nucleotide metabolism have been shown to influence major signaling pathways such as the mTOR and EGFR-AKT pathways.

In Silico Modeling Methodologies

A systematic in silico approach is crucial for evaluating the interaction of this compound with its target enzymes. The workflow typically involves ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol:

-

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem). The structure is then optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

Protein Preparation: The crystal structures of human UCK2 and UPase are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added. The protein is kept rigid during the docking process, or key active site residues are allowed some flexibility.

-

Grid Generation: A grid box is defined around the active site of the target protein, encompassing all potential binding pockets.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the prepared CPU ligand into the active site of the prepared protein receptor. Multiple docking runs are performed to ensure conformational sampling.

-

Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol:

-

System Preparation: The best-ranked docked complex of CPU with UCK2 or UPase is selected as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization: The system is subjected to energy minimization to remove steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns).

-

Trajectory Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For CPU, a QSAR study would involve designing and testing a series of analogs to identify key structural features that contribute to its inhibitory potency.

Experimental Protocol:

-

Dataset Preparation: A dataset of this compound analogs with experimentally determined inhibitory activities (e.g., IC50 values) against UCK2 and UPase is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each analog.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development.

Experimental Protocol:

-

Input Structure: The 2D or 3D structure of this compound is used as input for various ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

-

Property Prediction: A range of properties are predicted, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: The predicted ADMET profile is analyzed to identify potential liabilities of this compound as a drug candidate.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound and its analogs.

Table 1: Predicted Binding Affinities of this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |

| Uridine-Cytidine Kinase 2 (UCK2) | -8.5 | 0.58 | Arg104, Tyr133, Phe134 |

| Uridine Phosphorylase (UPase) | -7.2 | 4.6 | Ser95, His97, Arg168 |

Table 2: Molecular Dynamics Simulation Stability Metrics for CPU-Target Complexes

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bonds (Occupancy %) |

| CPU-UCK2 | 1.8 ± 0.3 | 0.9 ± 0.2 | CPU-O2...Arg104-NH2 (>90%) |

| CPU-UPase | 2.1 ± 0.4 | 1.2 ± 0.3 | CPU-N3-H...Ser95-OG (>75%) |

Table 3: Hypothetical QSAR Model for CPU Analogs against UCK2

| Descriptor | Coefficient | p-value |

| LogP | -0.25 | < 0.05 |

| Molecular Weight | -0.01 | > 0.05 |

| Hydrogen Bond Donors | 0.45 | < 0.01 |

| Aromatic Rings | -0.60 | < 0.01 |

| Model Statistics | Value | |

| R² | 0.85 | |

| Q² (Cross-validated R²) | 0.78 |

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Well absorbed |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Low efflux |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Favorable safety profile |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions of this compound. The methodologies outlined in this guide, from molecular docking and MD simulations to QSAR and ADMET prediction, enable a comprehensive evaluation of CPU's therapeutic potential. The hypothetical data presented underscore the kind of quantitative insights that can be gained, facilitating the data-driven design of novel this compound derivatives with improved efficacy and safety profiles. As computational power and algorithmic accuracy continue to advance, in silico approaches will play an increasingly integral role in accelerating the journey from compound discovery to clinical application.

References

- 1. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

Technical Guide: Cyclopentyluracil Solubility and Stability Profile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil is a synthetic nucleoside analog with a cyclopentyl moiety attached to the uracil base. As with any compound under investigation for pharmaceutical applications, a comprehensive understanding of its physicochemical properties is paramount. This document provides a detailed overview of the solubility and stability characteristics of this compound, presenting critical data for its development. The protocols herein are based on established methodologies for active pharmaceutical ingredient (API) characterization.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The following data summarizes the solubility of this compound in various pharmaceutically relevant solvents at different temperatures.

Table 1: Equilibrium Solubility of this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Deionized Water | 25 | 7.0 | Value | Shake-Flask |

| Deionized Water | 37 | 7.0 | Value | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Value | Shake-Flask |

| Phosphate Buffered Saline (PBS) | 37 | 7.4 | Value | Shake-Flask |

| 0.1 N HCl | 25 | 1.2 | Value | Shake-Flask |

| 0.1 N NaOH | 25 | 13.0 | Value | Shake-Flask |

| Ethanol | 25 | N/A | Value | Shake-Flask |

| Propylene Glycol | 25 | N/A | Value | Shake-Flask |

| PEG 400 | 25 | N/A | Value | Shake-Flask |

Note: Values are placeholders and should be determined experimentally.

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors. The following table summarizes the degradation of this compound under forced degradation conditions as per ICH guidelines.

Table 2: Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Major Degradants |

| Hydrolytic | 0.1 N HCl | 24, 48, 72 | Value | Identify/Characterize |

| 0.1 N NaOH | 24, 48, 72 | Value | Identify/Characterize | |

| Neutral (Water) | 24, 48, 72 | Value | Identify/Characterize | |

| Oxidative | 3% H₂O₂ | 24, 48, 72 | Value | Identify/Characterize |

| Photolytic | ICH Q1B Option 2 | N/A | Value | Identify/Characterize |

| Thermal | 60°C | 24, 48, 72 | Value | Identify/Characterize |

Note: Values are placeholders and should be determined experimentally.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for Shake-Flask Solubility Assay.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 48 hours) to reach equilibrium.

-

Sampling & Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

Caption: Workflow for Forced Degradation Study.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Application of Stress: The stock solution is subjected to various stress conditions as outlined in Table 2. For each condition, a control sample (without the stressor) is maintained.

-

Time-Point Analysis: Aliquots are withdrawn at specified time intervals, neutralized if necessary, and diluted for analysis.

-

Chromatographic Analysis: Samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control. Peak areas of degradants are also monitored to ensure mass balance.

Potential Degradation Pathway

Based on the known chemistry of uracil and its derivatives, a potential degradation pathway under hydrolytic conditions is proposed. The primary site of degradation is often the pyrimidine ring.

Spectroscopic analysis of Cyclopentyluracil (NMR, IR, Mass Spec)

Introduction

Cyclopentyluracil, existing as either 1-cyclopentyluracil or 3-cyclopentyluracil, represents a class of N-substituted pyrimidine derivatives. Uracil and its analogs are of significant interest in medicinal chemistry due to their potential as antiviral, anticancer, and antifungal agents. The introduction of a cyclopentyl group can modulate the lipophilicity, metabolic stability, and target-binding affinity of the parent uracil molecule. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds in drug discovery and development pipelines. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, alongside comprehensive experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-cyclopentyluracil and 3-cyclopentyluracil. These predictions are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1-Cyclopentyluracil | H-6 | 7.2 - 7.4 | d | ~7.5 |

| H-5 | 5.7 - 5.9 | d | ~7.5 | |

| N-H | 8.0 - 9.0 | br s | - | |

| CH (cyclopentyl) | 4.8 - 5.2 | m | - | |

| CH₂ (cyclopentyl) | 1.5 - 2.2 | m | - | |

| 3-Cyclopentyluracil | H-6 | 7.1 - 7.3 | d | ~7.5 |

| H-5 | 5.6 - 5.8 | d | ~7.5 | |

| N-H | 9.5 - 10.5 | br s | - | |

| CH (cyclopentyl) | 4.9 - 5.3 | m | - | |

| CH₂ (cyclopentyl) | 1.6 - 2.3 | m | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1-Cyclopentyluracil | C-4 (C=O) | 163 - 165 |

| C-2 (C=O) | 151 - 153 | |

| C-6 | 140 - 142 | |

| C-5 | 101 - 103 | |

| C-1' (CH) | 55 - 60 | |

| C-2'/5' (CH₂) | 28 - 32 | |

| C-3'/4' (CH₂) | 23 - 27 | |

| 3-Cyclopentyluracil | C-4 (C=O) | 164 - 166 |

| C-2 (C=O) | 152 - 154 | |

| C-6 | 141 - 143 | |

| C-5 | 100 - 102 | |

| C-1' (CH) | 53 - 58 | |

| C-2'/5' (CH₂) | 29 - 33 | |

| C-3'/4' (CH₂) | 24 - 28 |

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium |

| C-H (sp³) | Stretching | 2850 - 2980 | Strong |

| C=O | Stretching | 1650 - 1720 | Strong, Sharp |

| C=C | Stretching | 1620 - 1680 | Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

Predicted Mass Spectrometry Data (Electron Ionization)

| Compound | Predicted Molecular Ion (M⁺) m/z | Predicted Key Fragment Ions (m/z) | Possible Fragment Identity |

| 1-Cyclopentyluracil | 180 | 111, 83, 69 | [Uracil+H]⁺, [Uracil-NCO]⁺, [C₅H₉]⁺ |

| 3-Cyclopentyluracil | 180 | 111, 83, 69 | [Uracil+H]⁺, [Uracil-NCO]⁺, [C₅H₉]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm and a sufficient number of scans (typically 8-16) should be used.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220-250 ppm. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (for GC-MS with Electron Ionization)

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Transfer the solution to a clean autosampler vial.

3.3.2. Data Acquisition

-

Inject a small volume (typically 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized in the heated injection port and separated on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized using a standard electron ionization (EI) energy of 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Structures and Workflow

The following diagrams illustrate the chemical structures of 1- and 3-cyclopentyluracil and a generalized workflow for their spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 1- and 3-cyclopentyluracil are not currently available in the public domain, this guide provides a robust predictive framework for their analysis. The expected NMR, IR, and MS data, based on analogous structures, offer valuable guidance for the identification and characterization of these compounds. The detailed experimental protocols provided herein serve as a practical starting point for researchers. It is anticipated that as these compounds are synthesized and studied, the experimental data will become available, allowing for a direct comparison with the predictions outlined in this guide.

Cyclopentyluracil: A Technical Overview of its Chemical Identity, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyluracil, a carbocyclic nucleoside analog, represents a class of compounds with significant interest in medicinal chemistry and drug development. Unlike natural nucleosides, which contain a furanose sugar moiety, carbocyclic nucleosides have a cyclopentane ring in its place. This structural modification confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, plausible synthetic routes, analytical methodologies, and its potential mechanism of action as an antiviral agent.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers and computed physicochemical properties for this compound are summarized in the table below.

| Identifier Type | Data |

| CAS Number | 59967-83-8[1] |

| IUPAC Name | 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione[2] |

| Molecular Formula | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 258.23 g/mol |

| PubChem CID | 101792 |

| InChI Key | RGTXOKBWEBFBFL-WNEIYODGSA-N |

| Canonical SMILES | C1--INVALID-LINK--NC2=O)O)O">C@HCO |

| Topological Polar Surface Area | 110 Ų[1] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Plausible Experimental Protocols

General Synthesis of a Carbocyclic Uracil Analog

The synthesis of carbocyclic uridine analogs typically involves the construction of a suitably functionalized cyclopentane ring followed by the coupling of the pyrimidine base.[2][3]

Step 1: Synthesis of a Chiral Cyclopentylamine Intermediate

A common starting material for the synthesis of carbocyclic nucleosides is a chiral cyclopentene derivative, which can be obtained from a readily available chiral precursor like (-)-vince lactam. The synthesis involves several steps of functional group manipulation, including protection, oxidation, and reduction, to introduce the desired stereochemistry and functional groups on the cyclopentane ring. The final step in this stage is the introduction of an amino group, which will be used for coupling with the pyrimidine base.

Step 2: Preparation of the Uracil Moiety Precursor

A suitable precursor for the uracil base is 3-ethoxyacryloyl isocyanate. This can be prepared by reacting 3-ethoxyacryloyl chloride with a source of isocyanate.

Step 3: Coupling of the Cyclopentylamine Intermediate with the Uracil Precursor

The chiral cyclopentylamine intermediate is reacted with 3-ethoxyacryloyl isocyanate to form a urea derivative.

Step 4: Cyclization to Form the Uracil Ring

The urea derivative is then treated with a dilute acid, such as sulfuric acid, to induce cyclization and formation of the pyrimidine-2,4-dione (uracil) ring.

Step 5: Deprotection

In the final step, any protecting groups on the hydroxyl functions of the cyclopentane ring are removed to yield the target this compound.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the analysis of nucleosides.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable for detecting the uracil chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be used to confirm the presence of the cyclopentyl and uracil protons and to determine their chemical shifts and coupling constants, which provides information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would be used to identify all the carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

Potential Mechanism of Action and Signaling Pathway

Carbocyclic nucleosides often exhibit antiviral activity by targeting viral replication processes. A closely related compound, cyclopentenylcytosine, has been shown to be a potent inhibitor of CTP synthetase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This suggests that this compound may exert its potential antiviral effects through a similar mechanism.

Inhibition of CTP Synthetase

CTP synthetase catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), with glutamine serving as the nitrogen source. CTP is an essential precursor for the synthesis of all cytosine-containing nucleic acids (DNA and RNA) and for the synthesis of phospholipids. By inhibiting CTP synthetase, this compound could deplete the intracellular pool of CTP, thereby hindering viral DNA and RNA synthesis and ultimately inhibiting viral replication.

The proposed mechanism of action can be visualized as an interruption of the normal pyrimidine biosynthesis pathway.

Pyrimidine Biosynthesis and Inhibition Pathway

Figure 1. A diagram illustrating the de novo pyrimidine biosynthesis pathway and the proposed inhibitory action of this compound on CTP synthetase.

Conclusion

This compound is a carbocyclic nucleoside analog with the potential for development as an antiviral agent. Its defining structural feature, the replacement of the ribose sugar with a cyclopentane ring, offers enhanced metabolic stability. While specific experimental protocols for its synthesis are not widely published, established methodologies for carbocyclic nucleosides provide a clear path for its preparation. The likely mechanism of action involves the inhibition of CTP synthetase, a critical enzyme in the pyrimidine biosynthesis pathway, thereby disrupting the production of essential precursors for viral replication. Further research into the specific synthesis, biological activity, and clinical potential of this compound is warranted to fully elucidate its therapeutic value.

References

The Antiviral Potential of Carbocyclic Pyrimidine Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic pyrimidine nucleosides represent a pivotal class of antiviral agents, distinguished by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers significant enzymatic stability against degradation by phosphorylases, enhancing their pharmacokinetic profile and therapeutic potential.[1] These analogs have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV). This guide provides a comprehensive overview of the core aspects of carbocyclic pyrimidine nucleosides, including their mechanism of action, synthesis, structure-activity relationships, and the experimental protocols for their evaluation.

Mechanism of Action

The primary antiviral mechanism of carbocyclic pyrimidine nucleosides hinges on their ability to act as competitive inhibitors of viral polymerases.[2] Following administration, these nucleoside analogs are anabolized within the host cell to their active triphosphate form by cellular kinases. This active metabolite then competes with the natural deoxyribonucleoside triphosphates for incorporation into the nascent viral DNA or RNA chain by the viral polymerase.

Inhibition of Viral Reverse Transcriptase (e.g., HIV)

A prominent example of this mechanism is the action of Carbovir, the parent carbocyclic nucleoside of the clinically used drug Abacavir, against HIV reverse transcriptase.[3][4][5]

-

Cellular Uptake and Phosphorylation: Abacavir enters the host cell and is sequentially phosphorylated by cellular kinases to form the active carbovir triphosphate (CBV-TP).

-

Competitive Inhibition: CBV-TP, a guanosine analog, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV reverse transcriptase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the 5'-3' phosphodiester bond required for further chain elongation, leading to premature chain termination and halting viral replication.

Inhibition of Viral DNA Polymerase (e.g., HBV)

Entecavir, a carbocyclic guanosine analog, is a potent inhibitor of HBV DNA polymerase, targeting multiple steps in the viral replication process.

-

Phosphorylation: Entecavir is efficiently phosphorylated to its active triphosphate form, entecavir triphosphate (ETV-TP), within hepatocytes.

-

Multi-target Inhibition: ETV-TP inhibits all three functions of the HBV polymerase:

-

Base priming (initiation of DNA synthesis).

-

Reverse transcription of the negative-strand DNA from the pregenomic RNA template.

-

Synthesis of the positive-strand HBV DNA.

-

-

Chain Termination: Incorporation of ETV-TP into the viral DNA leads to chain termination, thereby suppressing HBV replication.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Some carbocyclic nucleosides exert their antiviral effects by targeting host cell enzymes that are crucial for viral replication, such as inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of carbocyclic pyrimidine nucleosides are typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and their 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

| Compound/Analog | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Abacavir (Carbovir) | HIV-1 | Various | 0.07 - 5.8 | >100 | >17 |

| Entecavir | HBV | HepG2 | ~0.01 | >100 | >10,000 |

| 5-substituted 2'-deoxyuridine analogs | HSV-1 | Vero | Varies | >100 | Varies |

| 5-substituted ara-U analogs | HSV-1 | Vero | Varies | >100 | Varies |

| (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine | VZV | HEL | 0.07 | >100 | >1400 |

| (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine | EBV | P3HR-1 | 0.59 | >100 | >169 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and virus strain used.

Experimental Protocols

Synthesis of Carbocyclic Pyrimidine Nucleosides

The synthesis of carbocyclic pyrimidine nucleosides often starts from a chiral pool material to establish the desired stereochemistry of the carbocyclic ring. A general workflow is outlined below.

A common synthetic strategy involves the following key steps:

-

Preparation of the Carbocyclic Core: This often begins with a chiral starting material, such as (-)-Vince lactam, which is elaborated through a series of reactions including reductions, protections, and functional group interconversions to form the desired carbocyclic amine intermediate.

-

Glycosylation: The pyrimidine base is then coupled to the carbocyclic core. This can be achieved through various methods, including the Vorbrüggen glycosylation, which involves the reaction of a silylated pyrimidine base with an activated carbocyclic sugar analog in the presence of a Lewis acid catalyst.

-

Deprotection: Finally, any protecting groups on the nucleobase and the carbocyclic ring are removed to yield the final carbocyclic pyrimidine nucleoside.

In Vitro Antiviral Assays

Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound against cytopathic viruses.

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6- or 12-well plates and incubate until confluent.

-

Virus Infection and Compound Treatment: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are clear zones of dead or lysed cells, are then counted.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or MTS Assay)

This colorimetric assay is used to determine the cytotoxicity of the compound on the host cells.

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation and Measurement: Incubate to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. The absorbance is then measured using a microplate reader.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Enzyme Inhibition Assays

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), the viral reverse transcriptase enzyme, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP).

-

Compound Addition: Add serial dilutions of the test compound (in its active triphosphate form) to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Quantification of DNA Synthesis: Stop the reaction and quantify the amount of newly synthesized DNA by measuring the incorporation of the radiolabeled dNTP.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits enzyme activity by 50%.

Structure-Activity Relationships (SAR)

The antiviral activity of carbocyclic pyrimidine nucleosides is highly dependent on their chemical structure. Key structural modifications that influence their potency and selectivity include:

-

Modifications at the C-5 Position of the Pyrimidine Ring: Substitution at this position with small alkyl groups (e.g., methyl, ethyl) or halogens can significantly enhance antiviral activity.

-

Stereochemistry of the Carbocyclic Ring: The stereoconfiguration of the substituents on the carbocyclic ring is crucial for proper recognition and phosphorylation by cellular kinases and for interaction with the viral polymerase.

-

Presence and Configuration of Hydroxyl Groups: The presence and orientation of hydroxyl groups on the carbocyclic ring, which mimic the 2'- and 3'-hydroxyls of the natural nucleoside, are critical for antiviral activity. The absence of a 3'-hydroxyl group is a key feature for chain termination.

Conclusion

Carbocyclic pyrimidine nucleosides remain a highly promising class of antiviral agents with proven clinical success. Their unique structural features provide enhanced metabolic stability and potent inhibitory activity against key viral enzymes. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental methodologies for their evaluation is essential for the continued development of novel and more effective antiviral therapies. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of medicinal chemistry and virology.

References

- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Synthesis of Cyclopentyluracil: Application Notes and Detailed Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of cyclopentyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step methodologies for the preparation of this compound.

Application Notes

This compound, and its derivatives, are heterocyclic compounds that are of significant interest in the development of novel therapeutic agents. The uracil moiety is a fundamental component of nucleic acids, and its chemical modification allows for the exploration of a wide range of biological activities. N-alkylation of the uracil ring, specifically with a cyclopentyl group, can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The primary synthetic route to this compound involves the direct N-alkylation of uracil with a cyclopentyl halide, such as cyclopentyl bromide. Key to this synthesis is the control of regioselectivity, as uracil possesses two reactive nitrogen atoms (N1 and N3). The choice of base, solvent, and reaction temperature can significantly influence the ratio of N1 to N3 alkylation. Generally, N1-alkylation is the desired outcome for many biological applications. The protocols provided herein are optimized to favor the formation of the N1-cyclopentyluracil isomer.